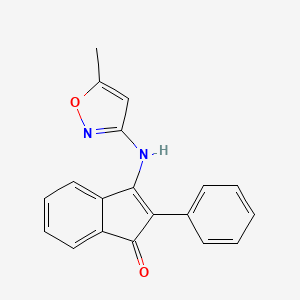

3-((5-Methylisoxazol-3-YL)amino)-2-phenylinden-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-((5-Methylisoxazol-3-YL)amino)-2-phenylinden-1-one” is a complex organic compound that contains an isoxazole ring. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also contains an indenone and a phenyl group, which are common structures in organic chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

One of the foundational aspects of research on this compound involves its synthesis and detailed structural analysis. For instance, the synthesis and crystallographic structure studies of closely related compounds demonstrate the meticulous process of determining their structural properties through methods such as X-ray crystallography. These studies are crucial for understanding the molecular framework and potential reactivity of these compounds (Ö. Çelik, M. Ulusoy, E. Taş, S. İde, 2007).

Biological Activities

Significant research has been conducted to explore the biological activities of compounds related to 3-((5-Methylisoxazol-3-yl)amino)-2-phenylinden-1-one. These studies include:

Anticonvulsant Activity : Research has been done on the anticonvulsant activity of similar compounds, providing a hypothesis for their mechanism of action based on structural analysis. Such studies contribute to the development of potential therapeutic agents for treating convulsive disorders (P. Jackson, C. D. Hanson, A. Farrell, et al., 2012).

Antimicrobial and Antibacterial Activities : Compounds with the 5-methylisoxazol-3-yl moiety have been synthesized and evaluated for their antimicrobial and antibacterial activities. These studies highlight the potential of such compounds in addressing various microbial and bacterial infections (Xin-Ping Hui, C. Chu, Ziyi Zhang, et al., 2002; E. Rajanarendar, M. N. Reddy, K. Murthy, et al., 2010).

Anticancer Evaluation : The anticancer evaluation of novel isoxazole/pyrazole derivatives showcases the ongoing exploration of these compounds' utility in cancer therapy. Such research indicates the diverse therapeutic potential of these molecules (Sherifa M. Abu Bakr, S. A. Abd El-Karim, M. M. Said, et al., 2016).

Mecanismo De Acción

Target of Action

It’s known that 3-amino-5-methylisoxazole, a related compound, is a major intermediate formed during sulfamethoxazole biodegradation .

Mode of Action

It’s known that 3-amino-5-methylisoxazole interacts with pyruvic acid derivatives in a way that only the nh2-nucleophilic center of 3-amino-5-methylisoxazole takes part in the heterocyclizations .

Biochemical Pathways

It’s known that 3-amino-5-methylisoxazole, a related compound, is involved in the biodegradation pathway of sulfamethoxazole .

Result of Action

It’s known that 3-amino-5-methylisoxazole, a related compound, is used in the synthesis of various compounds with potential mosquito larvicidal activity .

Propiedades

IUPAC Name |

3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenylinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c1-12-11-16(21-23-12)20-18-14-9-5-6-10-15(14)19(22)17(18)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBYKCZRFXJFAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2607477.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2607478.png)

![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2607493.png)

![4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B2607494.png)

![N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2607495.png)